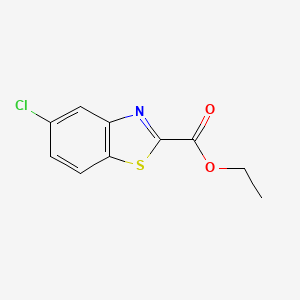

Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-chloro-1,3-benzothiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-2-14-10(13)9-12-7-5-6(11)3-4-8(7)15-9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTUAFHCIKMODW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(S1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Cyclization of 2-Aminothiophenol Derivatives

One common approach involves cyclization of 2-amino-5-chlorothiophenol derivatives with ethyl chloroacetate or ethyl α-bromoacetate under basic or acidic conditions to form the benzothiazole ring and simultaneously introduce the ester group at C-2.

-

- Solvent: Ethanol or N,N-dimethylformamide (DMF)

- Base: Sodium ethoxide or potassium carbonate

- Temperature: Reflux or 80–100 °C

- Time: Several hours to overnight

-

- The thiol group attacks the electrophilic carbon of the ethyl α-bromoacetate, forming a thioether intermediate.

- Intramolecular cyclization occurs to close the benzothiazole ring.

Yields: Typically moderate to good (40–70%).

-

- FT-IR shows ester carbonyl stretch around 1735 cm⁻¹.

- ¹H NMR exhibits ethyl ester signals: triplet at δ ~1.27 ppm (CH₃) and quartet at δ ~4.20 ppm (CH₂). Aromatic protons appear between δ 7.27–7.84 ppm.

- Mass spectrometry confirms molecular weight (~241.69 g/mol).

This method is supported by spectroscopic data and is widely used for preparing benzothiazole esters with halogen substitutions.

Preparation of 2-Amino-6-chloro-1,3-benzothiazole Intermediate

An alternative route involves first synthesizing 2-amino-6-chloro-1,3-benzothiazole, which can be further functionalized to the ethyl ester derivative.

-

- Potassium thiocyanate reacts with 4-chloroaniline in glacial acetic acid at low temperature (-50 °C) to form 2-amino-6-chlorobenzothiazole.

- This intermediate can then be reacted with ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in refluxing acetic acid with catalytic HCl to yield derivatives.

Although this method is more complex and used to prepare substituted derivatives, it demonstrates the versatility of the 6-chloro-benzothiazole core for esterification.

Nucleophilic Substitution Using Ethyl 5-Chloro-1,3,4-thiadiazole-2-carboxylate Analogs

While the exact compound differs slightly (thiadiazole vs benzothiazole), related synthetic procedures involve nucleophilic substitution of ethyl 5-chloro-heterocycle-2-carboxylates with amines or thiols in DMF with potassium carbonate or triethylamine as base at 0–100 °C.

- Yields: Approximately 50–51%.

- Purification: Flash chromatography.

- Characterization: ¹H NMR and LCMS confirm product identity and purity (~96–97%).

This method illustrates the use of polar aprotic solvents and bases to facilitate substitution reactions on chloro-substituted heterocycles, which can be adapted for benzothiazole derivatives.

Knoevenagel Condensation and Related Cyclizations

Recent literature on benzothiazole derivatives describes Knoevenagel condensation reactions of thiazolidine-dione derivatives with aromatic aldehydes in ethanol with piperidine catalyst, leading to benzothiazole frameworks. While this method is more common for other benzothiazole derivatives, it highlights the synthetic versatility for constructing benzothiazole rings with various substituents.

| Method No. | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Amino-5-chlorothiophenol + Ethyl α-bromoacetate | Sodium ethoxide/ethanol, reflux | 40–70 | Direct cyclization and esterification |

| 2 | 4-Chloroaniline + KSCN (to 2-amino-6-chlorobenzothiazole) + ester derivative | Glacial acetic acid, reflux with HCl | Variable | Multi-step, for substituted derivatives |

| 3 | Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate + nucleophile | DMF, K2CO3 or TEA, 0–100 °C | ~50 | Adaptable nucleophilic substitution method |

| 4 | Aromatic aldehydes + thiazolidine-2,4-dione | Ethanol, piperidine catalyst | N/A | Knoevenagel condensation for benzothiazoles |

-

- FT-IR spectra consistently show ester carbonyl peaks (~1735 cm⁻¹) and benzothiazole characteristic bands (C–S stretch 650–750 cm⁻¹).

- ¹H NMR spectra confirm the ethyl ester group and aromatic protons, with chemical shifts matching literature values.

- Mass spectrometry confirms molecular ion peaks consistent with molecular weight 241.69 g/mol.

-

- Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency.

- Base choice (K2CO3, sodium ethoxide, triethylamine) affects yield and purity.

- Temperature control (80–100 °C) is critical for cyclization and substitution steps.

-

- Flash chromatography and recrystallization are standard to isolate pure products.

- Washing with water and brine removes inorganic residues.

The preparation of ethyl 5-chloro-1,3-benzothiazole-2-carboxylate is well-established through multiple synthetic routes primarily involving cyclization of 2-aminothiophenol derivatives with ethyl α-bromoacetate or related esters under basic or acidic conditions. Alternative approaches involve nucleophilic substitution on chloro-substituted benzothiazole or related heterocycles in polar aprotic solvents. Reaction conditions such as solvent, base, temperature, and purification methods significantly influence yield and product purity. Analytical techniques including FT-IR, NMR, and mass spectrometry are essential for confirming the structure and quality of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction: The benzothiazole ring can undergo oxidation or reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted benzothiazole derivatives can be obtained.

Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the extent of the reaction.

Scientific Research Applications

Medicinal Chemistry

Benzothiazole derivatives, including ethyl 5-chloro-1,3-benzothiazole-2-carboxylate, have been extensively studied for their antimicrobial properties. Research indicates that compounds of this class exhibit significant activity against a range of pathogens:

- Antibacterial Activity : Studies have demonstrated that benzothiazole derivatives can inhibit bacterial growth effectively. For instance, derivatives have shown potent activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin .

- Antifungal Properties : this compound has also been evaluated for antifungal activity, showing effectiveness against various fungal strains .

- Anticancer Potential : The compound is being investigated for its anticancer properties. Benzothiazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cancer progression .

Table 1: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 3.1 µg/ml | |

| Antifungal | Candida albicans | Not specified | |

| Anticancer | Various cancer cell lines | Not specified |

Agricultural Applications

Benzothiazoles are being explored as potential agricultural agents due to their ability to act as fungicides and herbicides. This compound has shown promise in:

- Fungicidal Activity : Research indicates that this compound can inhibit the growth of plant pathogens, thereby protecting crops from fungal diseases .

- Herbicidal Properties : Some studies suggest that benzothiazole derivatives may possess herbicidal activity, making them candidates for developing new herbicides that are more environmentally friendly compared to traditional chemicals .

Materials Science

In addition to biological applications, this compound is being investigated for its role in materials science:

- Polymer Chemistry : The compound can be used as a building block in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices may improve thermal stability and mechanical strength .

- Sensor Development : Due to its electronic properties, benzothiazole derivatives are being explored for use in sensors and electronic devices, particularly in detecting environmental pollutants or biological markers .

Case Studies

Several case studies illustrate the applications of this compound:

- Antibacterial Screening : A study screened various benzothiazole derivatives for antibacterial activity against clinical isolates of E. coli. The results indicated that this compound exhibited superior activity compared to conventional antibiotics .

- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that the compound induced significant apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

- Agricultural Trials : Field trials using formulations containing benzothiazole derivatives showed reduced fungal infections in crops compared to untreated controls, suggesting their viability as agricultural fungicides .

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzothiazole ring structure allows it to interact with nucleic acids and proteins, potentially disrupting cellular processes .

Comparison with Similar Compounds

Physical Properties :

Applications: Benzothiazoles are recognized for their broad biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate serves as a key intermediate in pharmaceutical and agrochemical synthesis, enabling the development of novel bioactive molecules .

The following table compares this compound with structurally related heterocyclic esters:

Key Structural and Functional Differences:

Heterocyclic Core :

- Benzothiazole : Combines a benzene ring with a thiazole (S, N), enhancing planarity and π-π stacking interactions, which stabilize crystal structures .

- Thiadiazole/Oxadiazole : Five-membered rings with sulfur or oxygen, respectively. Thiadiazoles exhibit higher electronegativity, influencing reactivity and solubility .

- Benzoxazole : Replaces sulfur with oxygen, reducing molecular weight and altering electronic properties .

Melting Points :

- Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate has a higher melting point (132–134°C) due to stronger intermolecular forces (e.g., dipole-dipole interactions) in the thiadiazole ring .

Biological Activity :

- Benzothiazoles are prominent in drug discovery due to their planar structure and ability to intercalate biomolecules .

- Thiadiazoles are widely used in agrochemicals, leveraging their stability and electrophilic reactivity .

- Benzoxazoles and oxadiazoles are explored for antiviral applications, driven by their oxygen-mediated hydrogen-bonding capacity .

Synthesis Methods: Benzothiazoles: Synthesized via condensation of 2-aminothiophenol derivatives with carbonyl compounds under acidic or oxidative conditions . Thiadiazoles: Prepared by cyclization of thiosemicarbazides or reaction of hydrazine derivatives with CS₂ . Benzoxazoles: Formed from aminophenol derivatives and esters/carboxylic acids under similar conditions .

Crystallographic Insights

This compound derivatives exhibit planar aromatic systems with dihedral angles <2° between fused rings, promoting dense crystal packing and stability . In contrast, thiadiazole and oxadiazole derivatives often form less planar structures, leading to varied hydrogen-bonding patterns and solubility profiles .

Biological Activity

Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate is a significant compound in medicinal chemistry, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a benzothiazole ring, which is crucial for its biological activity. The presence of both chlorine and an ester functional group contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its ability to interact with various enzymes and receptors. Its mechanism of action may include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.

- Binding to Nucleic Acids : The benzothiazole structure allows it to interact with DNA and RNA, which may disrupt cellular processes and contribute to its anticancer properties .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that it exhibits activity against a range of bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 ppm |

| Staphylococcus aureus | 16 ppm |

| Candida albicans | 16 ppm |

These findings suggest that the compound could be developed as a potential antimicrobial agent .

Anticancer Properties

Research has indicated that this compound possesses anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HCT116 (colon cancer) | 12 |

| A549 (lung cancer) | 10 |

The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific signaling pathways .

Case Studies

- Anticancer Activity : A study evaluated the anticancer effects of this compound on MCF-7 cells. Results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties against Gram-negative and Gram-positive bacteria. The compound exhibited significant activity against E. coli and S. aureus, suggesting its potential use in treating bacterial infections.

Q & A

Basic: What are the established synthetic routes for Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate, and how can reaction parameters be optimized?

Answer:

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 5-chloro-1,3-benzothiazole with ethyl bromoacetate in dimethylformamide (DMF) using potassium carbonate as a base at elevated temperatures (60–80°C) . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.

- Temperature control : Higher temperatures (e.g., 80°C) improve reaction rates but may require reflux conditions to avoid decomposition.

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate reactions in biphasic systems .

Yield and purity are monitored via HPLC or GC-MS, with typical yields ranging from 65–85% after recrystallization .

Basic: How is the structural identity of this compound validated in academic research?

Answer:

Key techniques include:

- X-ray crystallography : Resolves bond lengths and angles (e.g., C-Cl bond: ~1.73 Å, benzothiazole ring planarity) .

- NMR spectroscopy : H NMR shows characteristic signals: δ 1.35 ppm (triplet, -CHCH), δ 4.35 ppm (quartet, -OCH), and aromatic protons at δ 7.2–8.1 ppm .

- Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 271.72 (CHClNOS) .

- Elemental analysis : Matches calculated C, H, N, S, and Cl percentages within ±0.3% .

Advanced: How can crystallographic disorder (e.g., Cl positional isomerism) be resolved during structural analysis?

Answer:

Disorder, such as Cl occupancy at two positions (e.g., 56.7% at C5 vs. 43.3% at C6 in a benzimidazole analog ), is addressed via:

- Twin refinement : Using SHELXL to model split positions with occupancy ratios .

- Hydrogen bonding analysis : Disordered regions are stabilized by intermolecular interactions (e.g., C-H···O bonds forming zigzag chains along the c-axis ).

- Thermal ellipsoid examination : Anisotropic displacement parameters distinguish static disorder from dynamic effects .

Advanced: What methodologies are employed to evaluate the compound’s biological activity, and how are data contradictions resolved?

Answer:

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HCT-116, MCF-7) with IC values compared to controls like cisplatin. Dose-response curves (0.1–100 µM) ensure reproducibility .

- Mechanistic studies : Fluorescence polarization assays or molecular docking (e.g., AutoDock Vina) identify interactions with targets like topoisomerase II .

- Contradiction resolution : Discrepancies in IC values (e.g., batch-dependent purity) are addressed via:

- HPLC standardization : Purity ≥95% required for biological testing.

- Positive controls : Cisplatin or doxorubicin as internal benchmarks .

Advanced: How does computational modeling enhance the understanding of structure-activity relationships (SAR) for this compound?

Answer:

- DFT calculations : Predict electrophilic/nucleophilic sites (e.g., Mulliken charges on Cl and ester groups guide functionalization ).

- Molecular dynamics (MD) : Simulate binding stability in protein pockets (e.g., 100 ns MD runs for benzothiazole derivatives in kinase targets ).

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing Cl) with bioactivity using descriptors like logP and polar surface area .

Advanced: How are synthetic byproducts or isomers characterized, and what strategies minimize their formation?

Answer:

- Byproduct identification : LC-MS/MS detects esters hydrolyzed during synthesis (e.g., ethyl → carboxylic acid derivatives) .

- Isomer separation : Chiral HPLC resolves enantiomers (e.g., (R)- and (S)-thioether derivatives ).

- Minimization strategies :

- Low-temperature quenching : Prevents ester hydrolysis.

- Anhydrous conditions : Reduce nucleophilic attack by water .

Advanced: What crystallographic software and validation protocols are recommended for this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.